molecular formula C9H9BrFNO B8714022 N-(4-Bromo2-fluoro-benzyl)-acetamide

N-(4-Bromo2-fluoro-benzyl)-acetamide

Cat. No. B8714022
M. Wt: 246.08 g/mol
InChI Key: UONAYJNCPZDKEW-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Acetyl chloride (0.7 mL, 9.9 mmol) followed by triethylamine (2.8 mL, 19.9 mmol) were added to a suspension of 4-bromo-2-fluorobenzylamine hydrochloride (2 g, 8.3 mmol) in CH2Cl2 (20 mL). The mixture was stirred for 90 mins and then partitioned between 1 N HCl and EtOAc. The organic layers were brine, dried over Na2SO4 and concentrated. Purification by flash column chromatography (0% to 60% EtOAc in hexanes) gave the product as a clear oil (1.5 g, 74%). MS (ESI): 246.10, 248.10 (M+H)+
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.Cl.[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[C:16]([F:22])[CH:15]=1>C(Cl)Cl>[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH:19][C:1](=[O:3])[CH3:2])=[C:16]([F:22])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
Cl.BrC1=CC(=C(CN)C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1 N HCl and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 60% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(CNC(C)=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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